Bi-2-cyclohexen-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bi-2-cyclohexen-1-yl, also known as 2-cyclohexen-1-ol, is a cyclic organic compound that has been studied extensively in the field of chemistry and biochemistry. It is a colorless liquid that is used in various applications, including as a solvent, a fragrance, and a flavoring agent. In
Wirkmechanismus
The mechanism of action of bi-Bi-2-cyclohexen-1-yl-1-yl is not fully understood. However, studies have suggested that it may act as an antioxidant and have anti-inflammatory properties. Additionally, it may interact with various enzymes and proteins in the body, leading to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
Bi-Bi-2-cyclohexen-1-yl-1-yl has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which may reduce inflammation in the body. It has also been studied for its potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using bi-Bi-2-cyclohexen-1-yl-1-yl in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using bi-Bi-2-cyclohexen-1-yl-1-yl in lab experiments is its instability, which may make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the study of bi-Bi-2-cyclohexen-1-yl-1-yl. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of bi-Bi-2-cyclohexen-1-yl-1-yl and its potential therapeutic applications. Finally, the use of bi-Bi-2-cyclohexen-1-yl-1-yl in the food and fragrance industry may also be an area of future research.
Conclusion
In conclusion, bi-Bi-2-cyclohexen-1-yl-1-yl is a cyclic organic compound that has been extensively studied in the field of chemistry and biochemistry. It has various applications, including as a solvent, a flavoring agent, and a potential therapeutic agent. Further research is needed to fully understand the mechanism of action of bi-Bi-2-cyclohexen-1-yl-1-yl and its potential applications in various fields.
Synthesemethoden
The synthesis of bi-Bi-2-cyclohexen-1-yl-1-yl can be achieved through several methods, including the dehydration of cyclohexanol, the oxidation of cyclohexene, and the hydrogenation of Bi-2-cyclohexen-1-yl-1-one. The most commonly used method is the dehydration of cyclohexanol, which involves the use of a catalyst such as sulfuric acid or phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Bi-Bi-2-cyclohexen-1-yl-1-yl has been extensively studied in the field of chemistry and biochemistry due to its unique properties. It has been used as a solvent for various chemical reactions and as a flavoring agent in the food industry. Additionally, it has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1541-20-4 |
---|---|
Produktname |
Bi-2-cyclohexen-1-yl |
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
3-cyclohex-2-en-1-ylcyclohexene |
InChI |
InChI=1S/C12H18/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h3,5,7,9,11-12H,1-2,4,6,8,10H2 |
InChI-Schlüssel |
HFROTUORNFZKSE-UHFFFAOYSA-N |
SMILES |
C1CC=CC(C1)C2CCCC=C2 |
Kanonische SMILES |
C1CC=CC(C1)C2CCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.